PAF C-18-d4
Description
Significance of Lipid Mediators in Biological Systems
Lipid mediators are a class of bioactive lipids that are produced locally in response to extracellular stimuli. jst.go.jp These molecules act as signaling messengers, playing pivotal roles in a vast array of physiological and pathological processes. researchgate.netfrontiersin.org Unlike proteins, which are directly encoded by the genome, lipids are synthesized and modified by enzymes, and their dynamics can be tracked by studying these related proteins. jst.go.jp
Their functions are diverse, encompassing the regulation of inflammation, immune responses, blood pressure, and energy metabolism. researchgate.netfrontiersin.org Dysregulation of these signaling pathways is implicated in numerous diseases, including cardiovascular disease, cancer, inflammatory conditions, and metabolic syndrome. jst.go.jpnih.gov The complexity of lipid mediators is highlighted by the existence of numerous isomers—molecules with the same chemical formula but different structures—which necessitates precise analytical methods to distinguish their specific roles. lsuhsc.edu
Role of PAF as a Potent Phospholipid Mediator in Research Contexts
Platelet-Activating Factor (PAF) is a highly potent phospholipid mediator that orchestrates a wide range of biological activities. wikipedia.orgnih.gov It is produced by various cells, including platelets, neutrophils, and endothelial cells, in response to stimuli like lipopolysaccharides. uninet.edu PAF is a key player in intercellular signaling, transmitting information between neighboring cells and influencing processes such as platelet aggregation, inflammation, and anaphylaxis. wikipedia.orgnih.gov
In research, PAF is studied for its involvement in:
Inflammation: It enhances inflammatory responses and is implicated in conditions like sepsis and asthma. nih.govwikipedia.orguninet.edu
Hemostasis: PAF causes platelets to aggregate and blood vessels to dilate, which is crucial for blood clotting. wikipedia.orgreactome.org
Cellular Signaling: It binds to specific G protein-coupled receptors, initiating intracellular signaling cascades that lead to various cellular responses. uninet.edureactome.org
The synthesis and degradation of PAF are tightly controlled, with enzymes like PAF acetylhydrolase playing a key role in its inactivation. nih.govnih.gov Unregulated PAF signaling can lead to pathological inflammation and other disease states. wikipedia.org
Applications of Stable Isotope-Labeled Lipids in Biochemical Research
Stable isotope labeling is a powerful technique in biochemical research, particularly in the field of lipidomics. diagnosticsworldnews.comnih.gov This method involves replacing atoms in a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). diagnosticsworldnews.comnih.gov This labeling allows researchers to trace the metabolic fate of molecules within biological systems without the safety concerns associated with radioactive isotopes. nih.govportlandpress.com
Deuterated analogs are stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium. nih.gov They are considered the gold standard for internal standards in quantitative lipidomics, a field focused on the comprehensive measurement of all lipids in a biological system. diagnosticsworldnews.commdpi.com
The use of deuterated standards in techniques like mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) significantly improves the precision and accuracy of measurements. nih.govlipidmaps.org By adding a known quantity of a deuterated analog to a sample, researchers can compensate for any loss of the analyte during sample preparation and analysis. nih.gov This stable isotope dilution method allows for the reliable quantification of endogenous lipids. nih.govlipidmaps.org
PAF C-18-d4 is a deuterated form of PAF C-18, a naturally occurring variant of Platelet-Activating Factor. caymanchem.com In this labeled compound, four hydrogen atoms in the C-18 alkyl chain have been replaced with deuterium. This subtle change in mass allows it to be distinguished from its unlabeled counterpart by mass spectrometry.
Its primary application in research is as an internal standard for the accurate quantification of PAF and related lipids in biological samples. nih.gov For instance, in large-scale cohort studies analyzing plasma lipids, this compound is used to ensure the reliability of measurements of various lipid species. nih.gov The use of such standards is crucial for obtaining high-quality, reproducible data in lipidomic analyses, which can help in identifying biomarkers for various diseases. caymanchem.com
Properties
Molecular Formula |
C28H54D4NO7P |
|---|---|
Molecular Weight |
555.7 |
InChI |
InChI=1S/C27H56NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-27(35-26(2)29)25-34-36(30,31)33-24-22-28(3,4)5/h27H,6-25H2,1-5H3/t27-/m0/s1/i13D2,14D2 |
InChI Key |
WMTOUHYBGPGHPK-DUNKSVTRSA-N |
SMILES |
O=P(OCC[N+](C)(C)C)([O-])OC[C@H](OC(C)=O)OCCCCCCCCC([2H])([2H])C([2H])([2H])CCCCCCCC |
Synonyms |
1-O-octadecyl-2-O-acetyl-sn-glyceryl-3-phosphorylcholine-10,10,11,11-d4 |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing Paf C 18 D4
Mass Spectrometry-Based Quantification of PAF and Its Isoforms
Mass spectrometry (MS) has become the gold standard for the quantification of lipids like PAF due to its high sensitivity and specificity. These methods allow for the direct measurement of the molecular weight of the target analyte and its fragments, providing structural confirmation and enabling precise quantification. When coupled with a chromatographic separation technique, such as liquid or gas chromatography, MS can resolve PAF isoforms from other structurally similar lipids, which is essential for accurate analysis in complex biological matrices.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for analyzing PAF. nih.gov It combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical LC-MS workflow, a lipid extract from a biological sample is injected into the LC system, where different lipid species are separated based on their physicochemical properties (e.g., polarity) before being introduced into the mass spectrometer for detection and quantification. nih.gov The use of deuterated internal standards, such as PAF C-18-d4, is standard practice in these methods to correct for variations in sample preparation and instrument response. scbt.comsapphire-usa.comcaymanchem.com
The development of Ultra-High Performance Liquid Chromatography (UHPLC) has significantly enhanced lipid analysis by providing higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. spectroscopyonline.com When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS platforms enable comprehensive and high-throughput lipidomic profiling. mdpi.comlcms.cz These systems can simultaneously measure hundreds of lipid species in a single run. lcms.cz In such studies, a suite of internal standards, often including deuterated versions of various lipid classes like PAF C-16-d4 or this compound, is crucial for ensuring the quality and reliability of the large-scale data generated. nih.govmdpi.comnih.gov The stability of the LC-MS system is often monitored by assessing the retention time and mass accuracy of these internal standards, with low coefficients of variation (CV) indicating satisfactory repeatability. mdpi.com
Developing methods for the high-sensitivity detection of low-abundance lipids like PAF requires careful optimization of each analytical step. A typical workflow involves:
Sample Preparation: Efficient extraction of lipids from the biological matrix (e.g., plasma) is the first step. Protein precipitation using methanol (B129727) is a common and simple method. nih.govresearchgate.net A known amount of this compound is added at this stage to act as an internal standard. nih.gov
Chromatographic Separation: The choice of LC column and mobile phases is critical. Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for separating polar lipids like PAF and its precursors, allowing for their quantification in a single, rapid run (e.g., under 18 minutes). nih.govresearchgate.net Reversed-phase chromatography is also widely used. nih.gov
Mass Spectrometric Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode provides high sensitivity and selectivity. nih.govlcms.cz In this mode, the mass spectrometer is set to detect a specific precursor-to-product ion transition for each analyte, minimizing background noise. For PAF, analysis in positive ion mode is common, but can be susceptible to interferences. nih.govlcms.cz
The validation of these methods involves establishing key performance metrics, as demonstrated in various studies.
| Parameter | Reported Value/Range | Significance |
|---|---|---|
| Linearity (Goodness of fit, r²) | 0.99823–0.99995 | Indicates a strong correlation between concentration and instrument response across a defined range. |
| Sensitivity (Lower Limit of Quantification) | 0.03–14.06 ng/mL | Defines the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Accuracy | 73–117% | Measures how close the experimental value is to the true value. |
| Precision (Coefficient of Variation) | ≤ 28% | Measures the repeatability and reproducibility of the measurement. |
| Recovery | 80–110% | Assesses the efficiency of the extraction process by comparing the analyte signal in a processed sample to that of a standard. |
A significant challenge in the mass spectrometry of PAF is the presence of isobaric interferences—other molecules that have the same nominal mass as the analyte. A primary example is the interference between 16:0 PAF and 18:0 lysophosphatidylcholine (B164491) (LPC), which are isobaric and can produce the same primary product ion (m/z 184) in positive ion mode, confounding quantification. nih.gov Several strategies are employed to overcome this:
High-Resolution Chromatography: UHPLC provides superior separation power, which can often resolve isobaric compounds before they enter the mass spectrometer. spectroscopyonline.com
Alternative Ionization Modes: One successful strategy involves analyzing PAF as an acetate (B1210297) adduct in negative ion mode. Collision-induced dissociation of this adduct yields a unique product ion not shared by interfering LPCs, thus enabling specific and accurate SRM detection. nih.gov
High-Resolution Mass Spectrometry: Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers can distinguish between ions with very small mass differences, effectively resolving isobaric interferences that cannot be separated chromatographically. rsc.orgosti.gov
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge in the gas phase. Coupling IMS with MS can separate co-eluting, isobaric precursors before fragmentation, thereby eliminating interference and improving quantitative accuracy. nih.gov
Gas chromatography-mass spectrometry (GC-MS) can also be used for PAF analysis. However, because PAF is a non-volatile phospholipid, it requires chemical derivatization prior to analysis. nih.gov A common procedure involves converting PAF into a more volatile derivative, such as a pentafluorobenzoyl derivative, which can then be analyzed by GC-MS. nih.gov While sensitive, these methods are often more time-consuming and labor-intensive due to the multiple derivatization and purification steps involved. nih.gov As with LC-MS, deuterated internal standards like this compound are essential for accurate quantification in GC-MS methods. biomol.comcaymanchem.comscbt.comsapphire-usa.combiomol.comcaymanchem.comszabo-scandic.com
The fundamental role of this compound is to serve as an internal standard (IS) for the quantification of its non-deuterated counterpart, PAF C-18. biomol.comcaymanchem.com An internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer due to its different mass. This compound contains four deuterium (B1214612) atoms, making it 4 mass units heavier than native PAF C-18. biomol.comcaymanchem.com
The IS is added at a known concentration to the sample at the very beginning of the sample preparation process. nih.govlcms.cz Because the IS and the analyte behave almost identically during extraction, cleanup, and ionization, any loss of the analyte during these steps will be mirrored by a proportional loss of the IS. nih.gov
By measuring the ratio of the signal from the native analyte to the signal from the known amount of internal standard, analysts can accurately calculate the initial concentration of the analyte in the sample, effectively correcting for:
Variable Extraction Recovery: Differences in the efficiency of lipid extraction between samples.
Matrix Effects: Suppression or enhancement of the analyte's ionization signal caused by other components in the sample matrix. researchgate.net
Instrumental Variability: Minor fluctuations in instrument performance over time.
The use of a stable isotope-labeled internal standard like this compound is considered the most reliable method for achieving accurate quantification in complex biological samples. nih.govresearchgate.net
| Parameter | Concentration / Details |
|---|---|
| Internal Standard Used | Platelet-activating factor (PAF) 18:0-d4 |
| Concentration in IS Mixture | 50 nmol/L |
| Purpose | Added to plasma samples before methanol-based protein precipitation and lipid extraction. |
| Calibration Curve Range | 0.5, 50, 5000 nmol/L (Low, Middle, High) |
| Linearity Equation Example | y = (2.18 × 10⁷)x − 7.87 × 10² |
| Correlation Coefficient (r²) | 0.990 |
Role of this compound as an Internal Standard in Extraction Efficiency and Quantification
Normalization Procedures in Quantitative Lipidomics Using Deuterated Standards
In quantitative lipidomics, especially in untargeted or targeted mass spectrometry-based analyses, normalization is a crucial step to correct for variations that can occur during sample preparation and analysis. uu.se The use of stable isotope-labeled internal standards, such as deuterated lipids, is the most widely accepted approach for achieving accurate relative quantification. metabolomicscentre.catmiclinode.comresearchgate.net These standards are nearly identical to their endogenous, non-labeled counterparts in terms of their chemical and physical properties, including extraction efficiency and ionization response in the mass spectrometer. researchgate.net
This compound is specifically intended for use as an internal standard for the quantification of PAF C-18 by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). biomol.com By adding a known amount of this compound to a biological sample at the very beginning of the extraction procedure, any loss of the analyte during sample handling, extraction, and derivatization can be accounted for. lipidomicstandards.orgresearchgate.net During mass spectrometric analysis, the deuterated standard is chemically identical but mass-shifted from the endogenous analyte. The ratio of the signal intensity of the endogenous analyte (PAF C-18) to the signal intensity of the internal standard (this compound) is used for quantification. This ratiometric measurement corrects for variability in injection volume and matrix effects, which can cause ion suppression or enhancement, thus ensuring high-quality, reproducible data. uu.seresearchgate.net This strategy is fundamental to large-scale lipidomic studies where comparing lipid levels across different samples and batches is necessary. metabolomicscentre.canih.gov
Assessment of Analytical Method Validation Parameters with this compound
The validation of an analytical method is essential to ensure that the data generated is reliable, reproducible, and accurate. This compound plays a pivotal role in the validation of quantitative assays for PAF C-18. A well-validated method is crucial for large-scale cohort studies where data may be collected over long periods. nih.gov The use of this compound as an internal standard allows for the rigorous assessment of key validation parameters.
In one large-scale study of targeted plasma lipids, PAF 18:0-d4 was used as an internal standard to validate the analytical method. nih.gov The validation process assessed several key parameters:
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration was determined by creating a calibration curve. For PAF 18:0-d4, the assay demonstrated excellent linearity over a specified concentration range, with a high coefficient of determination (r²). nih.gov
Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) were evaluated at low, middle, and high concentrations. The use of the internal standard helps ensure that these measurements are robust, with coefficients of variation (CV) for intra- and inter-batch analysis kept within acceptable limits. nih.gov
Extraction Recovery: this compound is used to determine the efficiency of the lipid extraction process from the biological matrix. By comparing the signal of the standard in a processed sample to its signal in a neat solution, the percentage of analyte recovered can be calculated. nih.gov
Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov
Table 1: Method Validation Parameters for PAF 18:0-d4 in a Targeted Lipidomics Assay This interactive table summarizes data from a study validating an analytical method for plasma lipids using PAF 18:0-d4 as an internal standard. nih.gov
| Parameter | Value |
|---|---|
| Analyte | PAF 18:0-d4 |
| Linear Range (nmol/L) | 0.0005–5 |
| Coefficient of Determination (r²) | 0.990 |
| Limit of Detection (LOD) (nmol/L) | 0.45 |
| Accuracy & Precision Concentrations (nmol/L) | 0.5 (Low), 50 (Mid), 5000 (High) |
| Extraction Recovery Spike Concentration (nmol/L) | 50 |
Chromatographic Separation Techniques for PAF Analogs
The separation of PAF and its related analogs, such as Lyso-PAF, from the complex lipid matrix of biological samples is a critical step prior to mass spectrometric detection. High-performance liquid chromatography (HPLC) is the predominant technique used for this purpose.
Reverse Phase Chromatography in Lipid Mediator Analysis
Reverse-phase liquid chromatography (RPLC) is the most common chromatographic mode for the analysis of lipid mediators, including PAF. phenomenex.comwikipedia.org In RPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. wikipedia.org Separation is based on the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic molecules interact more strongly with the stationary phase and are therefore retained longer. phenomenex.com
This technique is highly effective for separating different lipid classes and also for resolving molecular species within the same class that differ in their acyl chain length or degree of unsaturation. nih.gov For PAF analysis, stationary phases with bonded C18 (octadecylsilane) alkyl chains are the most widely used due to their strong hydrophobic retention characteristics. phenomenex.comwikipedia.orgnih.gov RPLC can effectively separate PAF from its precursor and metabolite, Lyso-PAF, as the acetyl group at the sn-2 position of PAF makes it significantly more hydrophobic than the corresponding Lyso-PAF, which has a free hydroxyl group at that position. caymanchem.combiomol.com Furthermore, RPLC is crucial for separating PAF from isobaric interferences, such as lysophosphatidylcholines (LPCs), which can confound quantification in positive ion mode mass spectrometry. nih.gov
Optimization of Mobile Phases and Columns for PAF and Lyso-PAF Resolution
Achieving optimal chromatographic resolution between PAF and Lyso-PAF, as well as other lipid species, requires careful optimization of the column and mobile phase conditions.
Column Selection: While C18 columns are the workhorse for lipid separation, other column chemistries can be employed. phenomenex.comnih.gov For instance, C8 columns, which are less hydrophobic than C18, can also be used and may offer different selectivity for certain lipid mediators. nih.gov The choice of column depends on the specific requirements of the assay, including the complexity of the sample matrix and the specific PAF analogs being targeted.
Mobile Phase Optimization: The mobile phase in RPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. wikipedia.org Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is standard practice. This allows for the elution of a wide range of lipids with varying polarities, from the more polar Lyso-PAF to the more non-polar PAF. nih.govnih.gov
To improve peak shape and ionization efficiency for mass spectrometry, mobile phase additives are often used.
Ammonium (B1175870) Acetate/Formate (B1220265): Adding a salt like ammonium acetate or ammonium formate to the mobile phase can improve chromatographic peak shape and enhance the formation of desired adducts (e.g., acetate adducts in negative ion mode) for MS detection. nih.govnih.gov
Formic Acid: The addition of a small amount of an acid like formic acid can control the pH of the mobile phase and improve the ionization of analytes in positive ion mode. nih.gov
In a study analyzing Lyso-PAF isoforms, separation was achieved on an XSelect CSH C18 column using a gradient with mobile phases consisting of 5 mM ammonium acetate and methanol. nih.gov Another method used a C8 column with a gradient of acetonitrile and 20 mM aqueous ammonium bicarbonate. nih.gov The careful selection of these parameters is key to resolving PAF and Lyso-PAF and enabling their accurate quantification.
Table 2: Examples of Chromatographic Conditions for PAF and Lyso-PAF Analysis This interactive table presents examples of different HPLC conditions used in published research for the separation of PAF and its analogs.
| Column | Mobile Phase A | Mobile Phase B | Mode | Reference |
|---|---|---|---|---|
| XSelect CSH C18 (2.1 x 100 mm) | 5 mM Ammonium Acetate in Water | Methanol | RPLC Gradient | nih.gov |
| Kinetex C8 (2.1 x 100 mm) | 20 mM Ammonium Bicarbonate | Acetonitrile | RPLC Gradient | nih.gov |
Sample Preparation Protocols for this compound-Enabled Research
The goal of sample preparation is to efficiently extract lipids of interest from a complex biological sample, remove interfering substances, and concentrate the analytes prior to analysis.
Lipid Extraction Methodologies from Diverse Biological Matrices
PAF and its analogs are present at low concentrations in a variety of biological matrices, including plasma, cells, and tissues. nih.govnih.govahajournals.org Therefore, robust and reproducible lipid extraction methods are required. The addition of this compound as an internal standard at the beginning of the extraction process is a critical step to control for variability and analyte loss. lipidomicstandards.orgnih.gov
Several liquid-liquid extraction (LLE) methods are commonly used:
Methanol-Based Precipitation and Extraction: A common approach for plasma or serum involves protein precipitation and lipid extraction by adding a large volume of cold methanol containing the internal standards, including this compound. nih.gov The mixture is vortexed and then centrifuged to pellet the precipitated proteins, with the supernatant containing the lipids collected for analysis. nih.gov
Chloroform/Methanol Extraction (Folch/Bligh & Dyer Methods): For tissues, classical biphasic extraction methods are often employed. lipidomicstandards.org In one example, tissue samples were homogenized in methanol, and then a liquid-liquid extraction was performed using chloroform. nih.gov After centrifugation, the organic layer containing the lipids is separated, dried, and reconstituted in a suitable solvent for LC-MS analysis. The deuterated internal standard (in this case, Lyso-PAF C18-d4) is added prior to homogenization to ensure it undergoes the exact same extraction procedure as the endogenous analyte. nih.gov
These methods effectively extract PAF and related lipids from the complex sample matrix while the co-extracted internal standard, this compound, ensures that the final quantitative result is corrected for any inconsistencies during this multi-step preparation. nih.govnih.gov
Derivatization Techniques for Enhanced Mass Spectrometric Detection
For the analysis of Platelet-Activating Factor (PAF) and its deuterated internal standards like this compound, mass spectrometry (MS), particularly when coupled with gas chromatography (GC), often requires chemical derivatization. This process is essential because the native PAF molecule is a phospholipid, which is non-volatile and thermally labile, making it unsuitable for direct GC analysis. Derivatization converts the analyte into a more volatile and thermally stable compound, while also introducing chemical moieties that significantly enhance ionization efficiency and detection sensitivity, especially in electron capture negative ion mass spectrometry.
The primary goal of derivatization in this context is to cleave the phosphocholine (B91661) headgroup and replace it with a chemical group that is both stable for GC and highly responsive in the MS detector. Deuterated standards such as this compound are crucial for quantitative analysis using stable isotope dilution techniques, as they behave almost identically to the endogenous analyte during extraction, derivatization, and chromatography, but are distinguishable by their mass in the spectrometer. researchgate.netnih.gov
Several reagents have been successfully employed to derivatize PAF for enhanced MS detection. These methods typically involve a one-step reaction that accomplishes both the cleavage of the polar head group and the formation of a new, less polar derivative.
Pentafluorobenzoyl (PFB) Derivatization
One of the most effective and widely used methods involves derivatization with reagents like pentafluorobenzoyl chloride (PFBCl) or pentafluorobenzoic anhydride (B1165640) (PFBA). nih.govacs.orgnih.gov This reaction cleaves the phosphocholine group from the sn-3 position of the glycerol (B35011) backbone and attaches a pentafluorobenzoyl group. researchgate.netnih.gov The resulting 1-O-alkyl-2-acetyl-sn-3-pentafluorobenzoyl-glycerol derivative is not only volatile enough for GC but also possesses a high electron affinity due to the five fluorine atoms. This property makes it exceptionally sensitive to detection by electron capture negative ion chemical ionization (ECNICI) mass spectrometry.
Research has shown that this direct derivatization with PFBCl can be accomplished by heating the phospholipid with the reagent at high temperatures (e.g., 150°C). researchgate.netnih.gov This single-step process yields the PFB derivative with high efficiency, reported to be around 95% for PAF. researchgate.netnih.gov The use of deuterated internal standards, such as those with deuterium atoms on the 1-O-hexadecyl chain, is standard practice in these assays to ensure accurate quantification. researchgate.netnih.gov The sensitivity of this method is remarkable, with detection limits reaching the femtomole (fmol) level, allowing for the quantification of as little as 1 fmol of the derivative injected into the GC-MS system. acs.org
Heptafluorobutyroyl (HFB) Derivatization
Another powerful technique is the use of heptafluorobutyric anhydride (HFBA). nih.govnih.gov Similar to PFB derivatization, reacting PAF with HFBA in a one-step process yields a volatile 1-O-alkyl-2-acyl-3-heptafluorobutyroyl-sn-glycerol derivative. nih.gov This method eliminates the need for enzymatic pre-treatment with phospholipase C and subsequent purification steps. nih.gov
The HFB derivatives are well-suited for GC-MS analysis and provide excellent sensitivity, enabling the detection of sub-nanogram quantities of PAF. nih.gov A key advantage of the HFB derivatization is that it can be used in parallel with PFB derivatization to provide comprehensive structural information. While the PFB derivative is ideal for initial, highly sensitive screening using ECNICI-MS, the HFB derivative can furnish molecular weight and other structural details through pulsed positive ion/negative ion chemical ionization analysis. nih.gov
Silyl Derivatization
Silylation is a common derivatization strategy in GC-MS to increase volatility and thermal stability by replacing active hydrogens on hydroxyl, carboxyl, or amine groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netchemcoplus.co.jpfu-berlin.de For PAF analysis, silylation is typically performed after the phosphocholine headgroup has been removed, often by enzymatic hydrolysis with phospholipase C. ahajournals.org The exposed hydroxyl group at the sn-3 position can then be derivatized.
Alternatively, a two-step chemical process can be employed where an initial derivatization with a reagent like heptafluorobutyric anhydride is followed by conversion to a TBDMS analog. nih.gov TBDMS derivatives are known to be significantly more stable (approximately 10,000 times more stable) than their TMS counterparts and provide characteristic fragmentation patterns in MS (a prominent M-57 ion), which is highly useful for structural confirmation. chemcoplus.co.jp Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create TMS derivatives from phospholipids (B1166683) for GC-MS analysis. nih.gov
The following table summarizes key aspects of these derivatization techniques for PAF analysis.
| Derivatization Technique | Reagent | Derivative Formed | Key Advantages | Typical Detection Method |
| Pentafluorobenzoyl | Pentafluorobenzoyl Chloride (PFBCl) or Anhydride (PFBA) | 1-O-alkyl-2-acetyl-sn-3-pentafluorobenzoyl-glycerol | High reaction yield (~95%); Extremely high sensitivity due to electron-capturing moiety. researchgate.netnih.govacs.org | GC-ECNICI-MS |
| Heptafluorobutyroyl | Heptafluorobutyric Anhydride (HFBA) | 1-O-alkyl-2-acetyl-sn-3-heptafluorobutyroyl-glycerol | Facile one-step reaction; Provides complementary structural information to PFB derivatives. nih.govnih.gov | GC-MS (CI) |
| Silyl Derivatization | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA); t-butyldimethylsilyl chloride | 1-O-alkyl-2-acetyl-sn-3-trimethylsilyl (TMS)-glycerol or t-butyldimethylsilyl (TBDMS)-glycerol | Increases volatility and thermal stability; TBDMS derivatives are very stable and give characteristic mass fragments. nih.govchemcoplus.co.jpnih.gov | GC-MS (EI/CI) |
Biosynthesis and Metabolic Pathways of Platelet Activating Factor Paf and Lyso Paf C 18
De Novo Pathway of PAF Biosynthesis in Cellular Systems
The de novo pathway synthesizes PAF from simpler precursor molecules. jst.go.jp This pathway is considered essential for maintaining the physiological, resting-state levels of PAF in various tissues. researchgate.net A key and final step in this pathway is catalyzed by the enzyme 1-alkyl-2-acetyl-sn-glycerol cholinephosphotransferase (PAF-CPT). mdpi.com Interestingly, while initially associated with basal PAF production, there is growing evidence that PAF-CPT activity can be elevated during chronic inflammatory conditions. mdpi.com The regulation of this pathway can be influenced by various factors, including the concentration of calcium ions (Ca2+), which has been shown to inhibit the final enzymatic step. wikipedia.orgahajournals.org
Remodeling Pathway of PAF Biosynthesis and Its Intermediates
The remodeling pathway is the primary source of PAF synthesis during inflammatory events. wikipedia.orgnumberanalytics.com This pathway involves the modification of existing membrane phospholipids (B1166683), specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine. numberanalytics.com
The remodeling pathway is tightly regulated by a series of enzymatic reactions that ensure the timely and controlled production of PAF.
The first committed step in the remodeling pathway is the hydrolysis of the acyl group at the sn-2 position of a membrane phospholipid, typically phosphatidylcholine, by phospholipase A2 (PLA2). nih.govcaymanchem.com This reaction yields two important molecules: a free fatty acid, often arachidonic acid which is a precursor for eicosanoids, and the intermediate compound, lysophosphatidylcholine (B164491) (lyso-PAF). nih.govmdpi.com The activation of cytosolic PLA2 (cPLA2) can provide the necessary precursors for the synthesis of both PAF and other inflammatory mediators like leukotrienes. nih.gov
Following its generation, lyso-PAF is acetylated at the sn-2 position by the enzyme lysophosphatidylcholine acyltransferase (LPCAT), also known as acetyl-CoA:lyso-PAF acetyltransferase. nih.govmdpi.com This acetylation step is the final reaction in the remodeling pathway, resulting in the formation of PAF. nih.gov There are different isoforms of LPCAT, with LPCAT1 and LPCAT2 being notable for their role in PAF synthesis. e-century.us While both can catalyze the synthesis of PAF from lyso-PAF, LPCAT2 is particularly implicated in the inflammatory response. e-century.usnih.gov Under resting conditions, the acyltransferase activity of these enzymes is favored, contributing to the synthesis of phosphatidylcholine, a major component of cell membranes. However, during an acute inflammatory stimulus, the acetyltransferase activity is enhanced, leading to increased PAF production. uniprot.org
Lyso-PAF C-18 is a central molecule in PAF metabolism, serving as both a precursor for PAF C-18 synthesis and a product of its degradation. glpbio.comcaymanchem.com It can be formed through the action of PLA2 on 1-O-octadecyl-2-acyl-glycerophosphocholine or via a CoA-independent transacylase. glpbio.comcaymanchem.com As a precursor in the remodeling pathway, lyso-PAF C-18 is acetylated to form PAF C-18. caymanchem.com Conversely, it is also a key metabolite in the catabolism of PAF.
Enzymatic Regulation of PAF Synthesis
Phospholipase A2 (PLA2) Activity in Lyso-PAF Generation
Catabolism and Inactivation of PAF and Lyso-PAF
The potent biological activities of PAF necessitate a tightly regulated system for its inactivation. The primary mechanism for PAF catabolism is the deacetylation at the sn-2 position, a reaction catalyzed by a family of enzymes known as PAF acetylhydrolases (PAF-AH). wikipedia.orgscielo.br This process converts PAF into the inactive metabolite, lyso-PAF. scielo.brbioline.org.br
There are several isoforms of PAF-AH, including intracellular and plasma types, which play a crucial role in terminating PAF signaling. scielo.br Lyso-PAF itself can be further metabolized. It can be reacylated with a long-chain fatty acid to regenerate 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, which can re-enter the remodeling pathway. portlandpress.com This reacylation can be catalyzed by a CoA-independent transacylase, which can selectively incorporate fatty acids like arachidonic acid. caymanchem.com Alternatively, the choline (B1196258) head group of lyso-PAF can be removed by a calcium-dependent lysophospholipase D. nih.gov
In some tissues, lysophospholipases can also contribute to the inactivation of PAF by deacetylation, further highlighting the multiple enzymatic controls in place to regulate the levels and activity of this potent lipid mediator. nih.gov
Role of PAF-Acetylhydrolase (PAF-AH) in Deacetylation
The biological activity of Platelet-Activating Factor (PAF) is critically dependent on the acetyl group at the sn-2 position of its glycerol (B35011) backbone. ahajournals.orgbioline.org.brscielo.br The rapid and efficient inactivation of PAF is therefore achieved through the hydrolysis of this acetyl group, a reaction catalyzed by the enzyme PAF-acetylhydrolase (PAF-AH). bioline.org.brscielo.brcaymanchem.com This deacetylation converts the potent PAF molecule into its biologically inactive metabolite, lyso-PAF (1-O-alkyl-sn-glycero-3-phosphocholine). researchgate.netbioline.org.brscielo.br
PAF-AH is a calcium-independent phospholipase A2 that plays a crucial role in terminating the inflammatory signals mediated by PAF. bioline.org.brscielo.br By converting PAF to lyso-PAF, PAF-AH effectively regulates the concentration and duration of PAF activity in biological systems, thereby controlling inflammatory responses. bioline.org.brscielo.br
In mammals, at least three distinct types of PAF-AH have been identified: plasma PAF-AH, intracellular PAF-AH type I, and intracellular PAF-AH type II. ahajournals.orgbioline.org.br
Plasma PAF-AH is a monomeric enzyme that circulates in the blood, primarily associated with lipoproteins, and is considered the main enzyme responsible for PAF degradation in plasma. bioline.org.br
Intracellular PAF-AH type I is a complex trimeric enzyme. ahajournals.org
Intracellular PAF-AH type II is a monomeric enzyme that shares significant homology with the plasma form. ahajournals.org
Both the plasma and type II enzymes are capable of hydrolyzing not only PAF but also other oxidized phospholipids with short acyl chains at the sn-2 position, suggesting a broader role in mitigating oxidative stress. ahajournals.org The catalytic action of PAF-AH is essential for preventing excessive inflammation and tissue damage that can result from unchecked PAF activity. bioline.org.brcaymanchem.com
| Enzyme Type | Location | Structure | Key Function |
| Plasma PAF-AH | Blood Plasma (associated with lipoproteins) | Monomer | Primary catabolism of circulating PAF. bioline.org.br |
| Intracellular PAF-AH I | Cytosol | Trimer | Intracellular PAF regulation. ahajournals.org |
| Intracellular PAF-AH II | Cytosol | Monomer | Intracellular PAF regulation and detoxification of oxidized phospholipids. ahajournals.org |
Investigating PAF Turnover and Dynamics Using Deuterated Analogs
The study of the rapid turnover and complex dynamics of PAF in biological systems presents significant analytical challenges due to its low endogenous concentrations and transient nature. To overcome these challenges, stable isotope-labeled internal standards, such as PAF C-18-d4, are indispensable tools, particularly in quantitative analysis using mass spectrometry (MS). ijbs.comaai.org
This compound is a deuterated analog of PAF C-18, meaning it has the same chemical structure except that four hydrogen atoms in the C-18 alkyl chain have been replaced with deuterium (B1214612) atoms. biomol.com This mass shift allows it to be distinguished from the naturally occurring (endogenous) PAF C-18 by a mass spectrometer, while retaining nearly identical chemical and physical properties.
In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, a known amount of this compound is added to a biological sample (e.g., tissue extract) at the beginning of the extraction process. ijbs.comaai.org This "spiked" internal standard co-purifies with the endogenous PAF C-18 throughout the sample preparation steps. During LC-MS/MS analysis, the instrument measures the signal intensity of both the endogenous PAF C-18 and the deuterated this compound standard. ijbs.com By comparing the signal of the endogenous analyte to that of the known quantity of the internal standard, researchers can accurately calculate the absolute concentration of PAF C-18 in the original sample, correcting for any loss that may have occurred during extraction and analysis. ijbs.comlipidmaps.org
This technique has been crucial in various research contexts, such as quantifying PAF levels in skin tissues to study inflammatory processes. ijbs.com Similarly, the deuterated precursor, Lyso-PAF C-18-d4, is used as an internal standard for the precise quantification of Lyso-PAF C-18, providing insights into the metabolic flux and the activity of enzymes like PAF-AH. scbt.comcaymanchem.combiomol.com The use of these deuterated analogs provides the high degree of accuracy and precision required to study the subtle but significant changes in PAF metabolism associated with various physiological and pathological states. lipidmaps.org
| Compound | Molecular Formula | Use in Research |
| This compound | C28H54D4NO7P | Internal standard for the quantification of PAF C-18 by GC- or LC-mass spectrometry. biomol.com |
| Lyso-PAF C-18-d4 | C26H52D4NO6P | Internal standard for the quantification of Lyso-PAF C-18 by GC- or LC-mass spectrometry. scbt.comcaymanchem.com |
Platelet Activating Factor Receptor Pafr Biology and Signal Transduction Mechanisms
Characterization of PAFR Expression and Localization in Research Models
PAFR is broadly expressed across numerous cell types, playing a crucial role in the body's response to various stimuli. Research has identified its presence in immune cells such as neutrophils, eosinophils, mast cells, macrophages, and B cells, as well as in other cells like keratinocytes, fibroblasts, and platelets. guidetopharmacology.org The receptor's localization is not limited to the cell surface; it is also found in lipid rafts and/or caveolae, which is significant for its proper coupling to downstream signaling components. nih.gov
In the central nervous system (CNS), PAFR mRNA is expressed in neurons and microglia. nih.govjneurosci.org Studies using rat models have shown that PAFR mRNA is intensely expressed in microglia and moderately in neurons. jneurosci.org Furthermore, in response to excitotoxic challenges, the localization of PAFR mRNA can be altered, becoming restricted to apoptotic neurons and glia involved in phagocytosing cellular debris. nih.gov
The expression of PAFR can be modulated by various factors. For instance, in human B lymphoid cell lines, activation signals can lead to a down-regulation of PAFR expression. nih.gov Similarly, in chicken primary macrophages, PAFR protein expression can be modulated by exogenous PAF or lipopolysaccharide (LPS). frontiersin.org In the context of retinal development, PAFR and its related enzymes show increased expression during postnatal differentiation, suggesting a role in cell specification and function. nih.gov
Table 1: PAFR Expression in Different Research Models
| Model System | Cell/Tissue Type | Key Findings | Reference |
|---|---|---|---|
| Human | B lymphoid cell line (LA350) | High levels of PAFR (48,550 +/- 4,310 sites/cell ). nih.gov | nih.gov |
| Human | Decidual macrophages | Secretion of PAF-acetylhydrolase (PAF-AH), a PAF-inactivating enzyme, is regulated by Protein Kinase C (PKC) activation. nih.gov | nih.gov |
| Rat | Brain (hippocampus) | PAFR mRNA is intensely expressed in microglia and moderately in neurons. jneurosci.org | jneurosci.org |
| Rat | Brain (hippocampus) | Following excitotoxin challenge, PAFR mRNA localization is altered and becomes restricted to apoptotic neurons and phagocytic glia. nih.gov | nih.gov |
| Mouse | Mesenteric fat tissue | PAF stimulation leads to microvascular hyperpermeability. nih.gov | nih.gov |
| Chicken | Primary macrophages | Express PAFR and LPCAT2, essential for PAF biosynthesis during inflammation. frontiersin.org | frontiersin.org |
Downstream Signaling Cascades Initiated by PAFR Activation
Activation of PAFR triggers a complex network of intracellular signaling pathways, leading to a wide array of cellular responses. These cascades are initiated by the binding of PAF to its receptor, which then interacts with and activates heterotrimeric G-proteins. wikipedia.orgnobelprize.org
PAFR is a classic seven-transmembrane G-protein-coupled receptor (GPCR). nih.govslideshare.net Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated G-protein, leading to the dissociation of the Gα subunit from the Gβγ dimer. wikipedia.org This event initiates downstream signaling. PAFR has been shown to couple to multiple types of G-proteins, including Gq, Gi, and G12/13, allowing it to activate a diverse range of signaling pathways. guidetopharmacology.org The specific G-protein linked to the receptor can determine the resulting cellular response. guidetopharmacology.org For instance, the cell membrane PAFR is often coupled to Gq, leading to pro-inflammatory responses, while the nuclear membrane receptor may be coupled to Gi/o, inducing gene transcription. guidetopharmacology.org
A primary consequence of PAFR activation, particularly through Gq coupling, is the activation of phospholipase C (PLC). nih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov
IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.gov This rapid increase in intracellular calcium concentration is a key signaling event. nih.govresearchgate.netahajournals.org In primary hippocampal cultures, PAF has been shown to elevate intracellular Ca2+ levels in both microglia and, to a lesser extent, in neurons. jneurosci.org
Simultaneously, DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). nih.govebi.ac.uk PKC is a family of serine/threonine kinases that phosphorylate a wide range of target proteins, thereby regulating numerous cellular processes. atsjournals.orgnih.gov The activation of PKC is a critical step in the synthesis of PAF itself in human monocytes, indicating a positive feedback loop. atsjournals.org Furthermore, PKC activation can inhibit the secretion of PAF-acetylhydrolase, an enzyme that inactivates PAF, thereby increasing the local concentration of PAF. nih.gov
PAFR activation also leads to the stimulation of mitogen-activated protein kinase (MAPK) pathways. guidetopharmacology.orgnih.gov MAPKs are a family of protein kinases that regulate a wide array of cellular activities, including cell proliferation, differentiation, and stress responses. frontiersin.orgmdpi.com The three major MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. frontiersin.orgkoreamed.org
Binding of PAF to its receptor can stimulate phospholipases C, D, and A2, which in turn can lead to the activation of MAPK cascades. guidetopharmacology.org Research has shown that both ERK1/2 and p38 MAPK are involved in PAF-induced microvascular hyperpermeability. nih.gov The activation of the RAS-RAF-MAPK cascade is a known signaling pathway for growth factors like PDGF and is also implicated in cell migration. ahajournals.org In some contexts, MAPK may act downstream of other signaling molecules like eNOS, while in others, it may be upstream or part of a parallel pathway. nih.gov
PAFR activation generally leads to the inhibition of cyclic AMP (cAMP) formation. guidetopharmacology.org cAMP is a crucial second messenger that regulates a vast number of cellular functions. nih.govmdpi.com Its intracellular levels are controlled by the balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs). nih.govasm.orgnih.gov
PAFR can couple to inhibitory G-proteins (Gi), which directly inhibit the activity of adenylyl cyclase, thus reducing cAMP production. ashpublications.org This inhibitory effect on cAMP synthesis is a key aspect of PAFR signaling, contributing to its pro-inflammatory and other cellular effects.
The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of immune and inflammatory responses, cell survival, and proliferation. mdpi.comcore.ac.uknih.gov PAFR activation is known to modulate this pathway. guidetopharmacology.org The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα. wikipedia.org This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, allowing the NF-κB dimer (typically p50/RelA) to translocate to the nucleus and activate the transcription of target genes. wikipedia.org
The expression of one of the PAFR mRNA transcripts is itself regulated by the PKC-NF-κB pathway, indicating a feedback loop where NF-κB can influence the cell's sensitivity to PAF. guidetopharmacology.org The modulation of the NF-κB pathway by PAFR contributes significantly to the inflammatory and immune responses mediated by PAF.
Regulation of Cyclic AMP (cAMP) Synthesis
Structure-Activity Relationships of PAF Analogs in Receptor Binding Studies
The biological activity of Platelet-Activating Factor (PAF) and its analogs is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have been crucial in understanding the specific molecular features required for binding to the PAF receptor (PAFR) and eliciting a biological response. These studies typically involve synthesizing various PAF analogs with modifications at key positions and evaluating their potency in different biological assays, such as platelet aggregation or macrophage activation. nih.gov
The core structure of PAF consists of a glycerol (B35011) backbone with an alkyl ether linkage at the sn-1 position, an acetyl group at the sn-2 position, and a phosphocholine (B91661) headgroup at the sn-3 position. jst.go.jp Variations in any of these three moieties can significantly alter the compound's activity. osti.gov
sn-1 Alkyl Chain: The length of the alkyl chain at the sn-1 position is a critical determinant of potency. PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is generally the most common and potent endogenous form. mdpi.com Analogs with different chain lengths, such as PAF C-18 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine), exhibit varied activity. For instance, PAF C-18 is less potent than PAF C-16 in inducing platelet aggregation but shows equipotent activity in activating guinea pig macrophages. nih.govcaymanchem.com This suggests that PAF receptors on different cell types may have distinct structural requirements for optimal ligand binding. nih.gov
sn-2 Acyl Group: The small acetyl group at the sn-2 position is essential for high agonist activity. jst.go.jp Replacing it with larger acyl groups or other functionalities typically results in a dramatic loss of potency or can even convert the molecule into a PAFR antagonist. osti.gov
sn-3 Polar Headgroup: The phosphocholine moiety is also crucial for receptor interaction. Modifications that alter the inter-ionic distance within the polar headgroup have been shown to affect the relative potency of analogs on different cell types. nih.gov
These SAR studies have revealed that the receptors on platelets and macrophages can differ, as evidenced by the different rank order of potency for various PAF analogs in stimulating these two cell types. nih.gov
Table 1: Structure-Activity Relationship of PAF Analogs
| PAF Analog | Structural Modification | Relative Activity | Reference |
|---|---|---|---|
| PAF C-16 | C16 alkyl chain at sn-1 | High potency, especially in platelet aggregation. | biomol.com |
| PAF C-18 | C18 alkyl chain at sn-1 | Less potent than PAF C-16 for platelet aggregation; equipotent for macrophage activation. | caymanchem.com |
| Lyso-PAF | No acetyl group at sn-2 | Inactive metabolite; precursor in PAF synthesis. | mdpi.com |
| Hexanolamine PAF | Increased inter-ionic distance in polar headgroup | Greater potency in macrophages than platelets; partial agonist. | nih.gov |
Experimental Approaches to Modulating PAFR Activity in Research
Investigating the function of the Platelet-Activating Factor Receptor (PAFR) and its role in health and disease relies on a variety of experimental approaches designed to modulate its activity. These methods include the use of specific agonists and antagonists, labeled ligands for binding assays, and advanced analytical techniques for quantification.
PAFR Agonists and Antagonists: Synthetic agonists, which mimic the action of endogenous PAF, and antagonists, which block the receptor, are fundamental tools. Agonists are used to stimulate the receptor and study the resulting downstream signaling events and cellular responses. medchemexpress.com Conversely, antagonists are employed to inhibit PAF-induced effects, thereby helping to elucidate the pathological or physiological roles of the PAF/PAFR axis. medchemexpress.comkarger.com The development of specific antagonists like Kadsurenone, WEB 2086, and Ginkgolide B has been instrumental in pharmacological studies. karger.comscispace.comnih.gov
Radioligand and Fluorescence Binding Assays: To characterize the receptor itself, radioligand binding studies have been historically important. nih.gov These assays use a radioactively labeled PAF analog, such as [3H]PAF, to quantify receptor numbers and determine the binding affinity of unlabeled ligands (agonists or antagonists). nih.govkarger.com More recently, fluorescence-based assays using fluorescently tagged ligands, such as BODIPY-cyclopamine for other GPCRs, provide a non-radioactive alternative for studying ligand-receptor interactions. pnas.org
Isotopically Labeled Internal Standards for Mass Spectrometry: A critical aspect of PAF research is the accurate quantification of its various isoforms (e.g., PAF C-16, PAF C-18) in biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this due to its high sensitivity and specificity. researchgate.net However, the accuracy of LC-MS/MS quantification heavily relies on the use of stable isotope-labeled internal standards.
PAF C-18-d4 (1-O-octadecyl-2-O-acetyl-sn-glyceryl-3-phosphorylcholine-9,9,10,10-d4) is a deuterated analog of PAF C-18. caymanchem.com It contains four deuterium (B1214612) atoms on the octadecyl chain. Because it is chemically identical to the endogenous PAF C-18 but has a higher mass, it can be distinguished by the mass spectrometer. caymanchem.comnih.gov In a typical experiment, a known amount of this compound is added to a biological sample (like plasma or a tissue extract) before processing. nih.govnih.gov It co-elutes with the endogenous PAF C-18 during chromatography and is detected simultaneously. By comparing the signal intensity of the endogenous analyte to the known amount of the deuterated internal standard, a precise quantification of the endogenous PAF C-18 level can be achieved. nih.gov This approach corrects for any loss of analyte during sample extraction and purification, as well as for variations in instrument response. The use of deuterated standards like this compound and PAF C-16-d4 is therefore essential for reliably measuring PAF concentrations in research settings. researchgate.netnih.gov
Molecular Modeling and Other Techniques: Computational approaches, such as molecular docking and molecular dynamics simulations, are used to model the three-dimensional structure of PAFR and to understand, at an atomic level, how agonists and antagonists interact with the receptor's binding pocket. nih.gov Additionally, techniques like Hydrogen/Deuterium Exchange Mass Spectrometry (DXMS) can provide insights into the conformational dynamics of the receptor upon ligand binding. nih.gov
Research Applications of Paf C 18 D4 in Biological Systems and Disease Modeling Excluding Clinical Human Trials
Studies of Lipid Mediator Networks in Inflammatory Responses
PAF C-18 is a potent lipid mediator deeply implicated in the complex signaling networks that govern inflammatory responses. avantiresearch.com Its ability to influence the production and release of other bioactive molecules makes it a key player in the inflammatory cascade.
Quantification of PAF C-18 and Related Isoforms in Experimental Inflammation Models
The use of PAF C-18-d4 as an internal standard has enabled researchers to accurately quantify endogenous PAF C-18 levels in various experimental models of inflammation. nih.govijbs.com For instance, in a study investigating skin inflammation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed to measure PAF C-16 and PAF C-18 levels in skin tissues. nih.govijbs.com The tissues were processed to extract total lipids, and d4-labeled PAF standards, including this compound, were added as internal controls to ensure the accuracy of the quantification. nih.govijbs.com This methodology has also been applied to quantify PAF isoforms in plasma samples to study the inflammatory response in various conditions. mdpi.comnih.gov
Another area of research involves the quantification of lyso-PAF, the precursor and inactive metabolite of PAF. In studies of human nasal polyps, a model for upper airway inflammation, lyso-PAF isoforms (C16, C18, and C18:1) were quantified using mass spectrometry, with lyso-PAF C18-d4 serving as the internal standard. nih.govmdpi.com These studies have revealed elevated levels of lyso-PAF isoforms in the nasal polyps of patients with asthma, suggesting an upregulation of the PAF system in this inflammatory condition. nih.govmdpi.com
Table 1: Quantification of PAF Isoforms in Experimental Models
| Model System | Analyte(s) | Internal Standard | Key Finding | Reference(s) |
|---|---|---|---|---|
| Skin Inflammation | PAF C-16, PAF C-18 | d4-PAF-C16, d4-PAF-C18 | Altered PAF levels are associated with inflammatory skin conditions. | nih.govijbs.com |
| Human Nasal Polyps | Lyso-PAF C16, C18, C18:1 | Lyso-PAF C18-d4 | Increased lyso-PAF concentrations in nasal polyps of asthmatic patients. | nih.govmdpi.com |
Investigating PAF's Role in Cellular Activation and Mediator Release (e.g., PGE2, TXB2)
PAF C-18 is a potent activator of various immune cells, triggering the release of other inflammatory mediators. caymanchem.comlabscoop.com Research has shown that PAF C-18 induces the release of prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TXB2) from guinea pig macrophages that have been elicited by albumin. caymanchem.combiomol.comlabscoop.combioscience.co.ukinterchim.comcaymanchem.com This demonstrates a direct link between PAF and the arachidonic acid cascade, another critical pathway in inflammation. ahajournals.org
The activation of macrophages by PAF C-18 is a key event in the inflammatory process. Studies have indicated that PAF C-18 is equipotent to the more commonly studied PAF C-16 isoform in activating guinea pig macrophages, although it is less potent in inducing platelet aggregation. caymanchem.combiomol.comlabscoop.combioscience.co.ukinterchim.comcaymanchem.com This cellular activation leads to a heightened metabolic state in macrophages, characterized by the production of inflammatory mediators. caymanchem.comcaymanchem.com
Analysis of PAF Dynamics in Specific Tissue and Cellular Contexts
The biological effects of PAF are highly dependent on the specific tissue and cellular environment. nih.gov Therefore, research has focused on elucidating the dynamics of PAF in various organ systems and cell types.
Research on PAF Levels in Organ-Specific Ischemia-Reperfusion Models
Ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs upon the restoration of blood flow after a period of ischemia, is characterized by a significant inflammatory response. nih.govebm-journal.org PAF is considered a key mediator in the pathogenesis of I/R injury in various organs, including the heart and lungs. ebm-journal.orgphysiology.org
In the context of lung I/R injury, PAF can be released by several cell types, including macrophages, platelets, and endothelial cells. physiology.org Its release contributes to the inflammatory cascade by activating leukocytes, inducing the release of cytokines, and promoting platelet aggregation. physiology.org Similarly, in the ischemic and reperfused heart, PAF is released at concentrations that can negatively impact coronary circulation and cardiac function. ebm-journal.org Studies on rat brains have also shown an increase in PAF production in response to ischemia. nih.gov The generation of PAF-like oxidized phospholipids (B1166683) during the oxidative stress associated with I/R injury further amplifies the inflammatory damage. nih.gov
Cellular Studies of Macrophage Activation and Spreading Mediated by PAF
In addition to stimulating the release of inflammatory mediators, PAF C-18 also induces morphological changes in macrophages. Specifically, it enhances the spreading of plated macrophages, a process associated with macrophage activation and their function in tissue inflammation. caymanchem.combiomol.comlabscoop.combioscience.co.ukinterchim.comcaymanchem.com This effect on macrophage spreading is a critical aspect of their role in the immune response, allowing for greater interaction with their microenvironment. caymanchem.com
Investigation of Smooth Muscle Contractile Activity Modulation by PAF
PAF has been shown to have direct effects on smooth muscle contraction in various tissues. ersnet.orgahajournals.org In guinea pig lung parenchyma, PAF is a potent contractile agent. Interestingly, this contractile response is significantly inhibited by the neurotoxin tetrodotoxin (B1210768) and by atropine, suggesting that PAF's action is mediated through the stimulation of parasympathetic nerves to release acetylcholine.
In the context of the urinary bladder, research has demonstrated that PAF enhances the contractile activity of guinea pig detrusor smooth muscle. toho-u.ac.jp This effect is achieved by increasing the influx of extracellular calcium through two distinct types of calcium channels: voltage-dependent Ca2+ channels and store-operated Ca2+ channels. toho-u.ac.jp Furthermore, studies on saponin-skinned coronary artery smooth muscle have revealed that PAF can induce both rapid, transient contractions through calcium release from the sarcoplasmic reticulum and slow, sustained contractions by increasing the calcium sensitivity of the contractile apparatus. nih.gov
Table 2: Effects of PAF on Cellular and Tissue Functions
| System/Cell Type | Effect of PAF | Mediators/Mechanisms | Reference(s) |
|---|---|---|---|
| Guinea Pig Macrophages | Release of PGE2 and TXB2 | Activation of arachidonic acid cascade | caymanchem.combiomol.comlabscoop.combioscience.co.ukinterchim.comcaymanchem.com |
| Plated Macrophages | Enhanced Spreading | Cellular activation | caymanchem.combiomol.comlabscoop.combioscience.co.ukinterchim.comcaymanchem.com |
| Guinea Pig Lung Parenchyma | Contraction | Presynaptic action on cholinergic neurons | |
| Guinea Pig Detrusor Smooth Muscle | Enhanced Contraction | Increased extracellular Ca2+ influx | toho-u.ac.jp |
Analysis of PAF in Immune Cell Function and Adhesion Processes
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of inflammatory and physiological processes. Its deuterated analog, this compound, serves as a crucial internal standard in mass spectrometry-based quantification of endogenous PAF levels, enabling precise analysis of its role in immune cell function and adhesion.
PAF is produced by various immune cells, including neutrophils, eosinophils, basophils, mast cells, and macrophages. It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. niph.go.jp This interaction triggers a cascade of intracellular signaling events that modulate immune cell behavior.
One of the key functions of PAF is its role in leukocyte adhesion to endothelial cells, a critical step in the inflammatory response. nih.gov Studies have shown that endothelial cells stimulated by inflammatory mediators like histamine (B1213489) or thrombin co-express PAF and P-selectin (also known as GMP-140). nih.gov This co-expression is essential for maximal adhesion of polymorphonuclear leukocytes (PMNs). nih.gov P-selectin tethers the PMN to the endothelial cell, which then facilitates the interaction of PAF with its receptor on the PMN. nih.gov This, in turn, activates the CD11/CD18 integrins on the PMN, leading to firm adhesion. nih.gov
In vitro studies have demonstrated that leukotriene C4 (LTC4) can induce the expression of endothelial cell-associated PAF, which then supports leukocyte adhesion. ahajournals.org This process is partially dependent on the activation of β2-integrins (CD18) on leukocytes. ahajournals.org The use of PAF receptor antagonists has shown that there are both PAF-dependent and PAF-independent mechanisms of leukocyte adhesion. ahajournals.org
PAF is also a potent chemotactic agent, particularly for eosinophils, which are key players in allergic inflammation. The ability of PAF to attract and activate these immune cells underscores its importance in the pathogenesis of allergic diseases. researchgate.net Furthermore, PAF can enhance the metabolic activity of macrophages, leading to the release of other inflammatory mediators like prostaglandins (B1171923) and thromboxanes. caymanchem.com
The table below summarizes key findings on the role of PAF in immune cell function and adhesion processes.
| Process | Key Findings | Relevant Molecules | Cell Types Involved |
| Leukocyte Adhesion | PAF, co-expressed with P-selectin on activated endothelial cells, promotes the adhesion of polymorphonuclear leukocytes. nih.gov | PAF, P-selectin (GMP-140), CD11/CD18 integrins | Polymorphonuclear leukocytes, Endothelial cells |
| Chemotaxis | PAF is a potent chemoattractant for eosinophils. | PAF, PAFR | Eosinophils |
| Macrophage Activation | PAF C-18 enhances the spreading of macrophages and induces the release of PGE2 and TXB2. caymanchem.com | PAF C-18, Prostaglandin E2 (PGE2), Thromboxane B2 (TXB2) | Macrophages |
| Endothelial PAF Expression | Leukotriene C4 (LTC4) induces the expression of PAF on endothelial cells, contributing to leukocyte adhesion. ahajournals.org | Leukotriene C4 (LTC4), PAF | Endothelial cells, Leukocytes |
Exploration of PAF's Involvement in Pathophysiological Mechanisms
Studies on the PAF/PAFR System in Chronic Rhinosinusitis Research Models
Recent research has highlighted the potential involvement of the Platelet-Activating Factor (PAF)/PAF receptor (PAFR) system in the pathophysiology of Chronic Rhinosinusitis with Nasal Polyps (CRSwNP). nih.govmdpi.com Studies have shown that both the PAFR gene and protein are expressed in nasal mucosa from control subjects and in nasal polyps from patients with CRS. nih.gov
Notably, higher PAFR gene expression levels and increased concentrations of lyso-PAF isoforms (the less active precursor of PAF) have been found in inflamed nasal polyp tissues compared to healthy nasal mucosa. nih.gov This upregulation is particularly prominent in patients with NSAID-Exacerbated Respiratory Disease (N-ERD), a severe phenotype of CRSwNP. nih.gov A previous study also reported high levels of PAF in nasal polyps from patients with CRSwNP and AERD (Aspirin-Exacerbated Respiratory Disease), which correlated with tissue eosinophilia. researchgate.net
PAF is a potent inflammatory mediator that can recruit eosinophils and neutrophils, trigger degranulation of these leukocytes, and induce the generation of free radicals in the nasal mucosa. mdpi.com It also increases vascular permeability, which can lead to nasal hyperreactivity and congestion, key features of rhinitis. mdpi.comphysiology.org The stimulation of the PAFR can induce the production of nitric oxide, histamine release from basophils, and activation of mast cells, all of which contribute to the inflammatory cascade in the airways. mdpi.com
The intricate relationship between PAF and the pathophysiology of CRSwNP, especially in severe type 2 inflammation, suggests that the PAF/PAFR system could be a significant contributor to the formation and maintenance of nasal polyps. researchgate.net The quantification of PAF isoforms, facilitated by the use of standards like this compound, is crucial in these research models to understand the precise role of PAF in this complex disease. nih.gov
The following table summarizes the key findings related to the PAF/PAFR system in CRSwNP research.
| Finding | Patient Population | Key Molecules | Implication |
| Increased PAFR gene and protein expression. nih.gov | Patients with CRSwNP | PAFR | Upregulation of the PAF/PAFR system in diseased tissue. |
| Higher concentrations of Lyso-PAF isoforms (C16, C18, C18:1). nih.gov | Patients with CRSwNP, particularly those with asthma and N-ERD | Lyso-PAF C16, Lyso-PAF C18, Lyso-PAF C18:1 | Increased PAF synthesis in inflamed nasal polyps. |
| Correlation between PAF levels and tissue eosinophilia. researchgate.net | Patients with CRSwNP and AERD | PAF | PAF contributes to the eosinophilic inflammation characteristic of this condition. |
Investigations of PAF in Experimental Allergic Responses
Platelet-Activating Factor (PAF) is a potent mediator implicated in the pathophysiology of allergic reactions, including asthma and anaphylaxis. researchgate.net Experimental models have been instrumental in elucidating the multifaceted role of PAF in allergic inflammation, with this compound serving as a critical tool for accurate quantification of PAF levels.
In animal models of allergic responses, PAF has been shown to induce key features of asthma, such as bronchoconstriction, airway hyperresponsiveness, and airway inflammation. Inhaled PAF can cause an immediate increase in specific airway resistance. Furthermore, PAF is a powerful chemoattractant for eosinophils, cells that are central to the development of late-phase asthmatic responses and airway hyperresponsiveness.
Studies in allergic sheep have demonstrated that a significant component of the PAF-induced bronchoconstriction is mediated by spasmogenic leukotrienes, suggesting a sequential activation of inflammatory mediators in vivo. The use of PAF receptor antagonists has been shown to block allergen-induced late airway responses in these models, further supporting a role for PAF in this process.
In a murine model of allergic pleurisy, blockade of PAF receptors inhibited the recruitment of eosinophils. niph.go.jp This effect was associated with a reduction in the release of eotaxin, a key chemokine involved in eosinophil recruitment. niph.go.jp These findings suggest that PAF is a major modulator of eotaxin production in allergic inflammation. niph.go.jp
The table below summarizes the effects of PAF in experimental models of allergic responses.
| Experimental Model | Observed Effect of PAF | Mediators/Cells Involved | Effect of PAF Antagonists |
| Allergic Sheep | Immediate bronchoconstriction, potential for late airway responses. | Leukotrienes | Blocked allergen-induced late responses. |
| Murine Allergic Pleurisy | Eosinophil recruitment. niph.go.jp | Eotaxin | Inhibited eosinophil recruitment and eotaxin release. niph.go.jp |
| General Animal Models | Airway hyperresponsiveness, airway inflammation. | Eosinophils | Attenuated asthmatic features. researchgate.net |
Research on PAF in Animal Models of Necrotizing Enterocolitis
Necrotizing enterocolitis (NEC) is a devastating inflammatory bowel disease primarily affecting premature infants. Research has strongly implicated Platelet-Activating Factor (PAF) as a key mediator in the pathophysiology of NEC. nih.gov Animal models, particularly in neonatal rats, have been crucial for investigating the role of PAF and for testing potential therapeutic interventions. In these studies, this compound is used as an internal standard for the precise measurement of endogenous PAF C-18 levels. nih.govnih.gov
Studies in neonatal rat models of NEC have shown that PAF plays a significant role in the development of the disease. nih.gov The administration of PAF can induce intestinal injury that mimics the pathology of NEC in humans. Conversely, strategies aimed at reducing PAF levels or blocking its action have shown protective effects.
One such strategy involves the use of PAF acetylhydrolase (PAF-AH), the enzyme that degrades and inactivates PAF. nih.gov Enteral administration of recombinant PAF-AH in a neonatal rat model of NEC significantly reduced the incidence of the disease. nih.gov This protective effect was associated with increased PAF-AH activity in the intestine, suggesting that local inactivation of PAF in the gut is a key mechanism of protection. nih.gov
Further research has explored the role of the VLDL receptor (VLDLR) in regulating PAF levels. In mice, the absence of the VLDLR in mothers led to decreased PAF-AH activity in their milk and in the plasma of their nursing pups. nih.gov This, in turn, resulted in increased levels of PAF-C16 and PAF-C18 in the skin and intestines of the pups, leading to systemic inflammation. nih.gov Oral supplementation with recombinant PAF-AH rescued these neonatal toxicities. nih.gov
The table below summarizes key findings from animal models of NEC investigating the role of PAF.
| Experimental Model | Intervention | Key Findings | Implication |
| Neonatal Rat Model of NEC | Enteral administration of recombinant PAF-AH. nih.gov | Reduced incidence of NEC; increased intestinal PAF-AH activity. nih.gov | Local degradation of PAF in the gut is protective against NEC. |
| VLDLR knockout mice (nursing mothers) | - | Decreased PAF-AH in milk and pup plasma; increased PAF levels in pup tissues; systemic inflammation in pups. nih.gov | Maternal VLDLR is important for regulating neonatal PAF levels and inflammation. |
| Pups of VLDLR knockout mothers | Oral supplementation with recombinant PAF-AH. nih.gov | Rescued neonatal toxicities, including hair loss and skin inflammation. nih.gov | Exogenous PAF-AH can compensate for reduced endogenous levels and mitigate PAF-induced pathology. |
Use of this compound in Metabolism and Pharmacokinetic Studies of PAF in Preclinical Models
The deuterated internal standard, this compound, is indispensable for accurate pharmacokinetic and metabolism studies of Platelet-Activating Factor (PAF) in preclinical models. nih.gov These studies aim to understand how PAF is distributed, metabolized, and cleared from the body, which is crucial for comprehending its physiological and pathological roles.
Pharmacokinetic studies using radiolabeled PAF have shown that it is cleared from the circulation with a very short half-life, on the order of seconds to minutes. niph.go.jpahajournals.org This rapid clearance is a result of both enzymatic degradation and tissue uptake.
The primary enzyme responsible for PAF degradation in the blood is PAF acetylhydrolase (PAF-AH), also known as lipoprotein-associated phospholipase A2 (Lp-PLA2). ahajournals.orgnih.gov This enzyme hydrolyzes the acetyl group at the sn-2 position of PAF, rendering it biologically inactive. nih.gov Studies in mice lacking PAF-AH have shown a significantly delayed turnover of PAF after the initial rapid clearance phase. ahajournals.org
However, the initial rapid disappearance of PAF from the circulation appears to be largely independent of intravascular hydrolysis by PAF-AH. ahajournals.org Instead, it is primarily due to rapid uptake by various tissues, with the liver and lungs being the major sites of accumulation. ahajournals.org This uptake process is saturable, as demonstrated by competition studies with an excess of a non-biologically active PAF stereoisomer. ahajournals.org
Once taken up by tissues, PAF can be rapidly metabolized. ahajournals.org In the liver, for instance, [3H-acetyl]PAF is extensively hydrolyzed. ahajournals.org Macrophages also internalize PAF and degrade it to lyso-PAF, which is then further metabolized. niph.go.jp Interestingly, stimulation of macrophages with PAF can enhance the release of PAF-AH, suggesting a feedback mechanism for regulating PAF activity. niph.go.jp
The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the precise quantification of endogenous PAF C-18 and its metabolites in various biological matrices, such as plasma and tissue homogenates. nih.gov This is essential for delineating the complex interplay between PAF synthesis, degradation, and transport in vivo.
The table below summarizes key aspects of PAF metabolism and pharmacokinetics derived from preclinical studies.
| Parameter | Finding | Key Molecules/Tissues | Methodological Note |
| Clearance | Very rapid, with a half-life of seconds to minutes. niph.go.jpahajournals.org | Plasma | Use of radiolabeled PAF and mass spectrometry with deuterated standards. |
| Primary Clearance Mechanism | Initial rapid phase is due to tissue uptake, followed by enzymatic degradation. ahajournals.org | Liver, Lungs, Spleen | Perfusion studies to differentiate between blood-borne and tissue-accumulated PAF. ahajournals.org |
| Enzymatic Degradation | Hydrolysis by PAF acetylhydrolase (PAF-AH/Lp-PLA2) in blood and tissues. ahajournals.orgnih.gov | PAF-AH, Lp-PLA2 | Studies in PAF-AH knockout mice. ahajournals.org |
| Tissue Metabolism | Internalized PAF is hydrolyzed to lyso-PAF and further metabolized. niph.go.jpahajournals.org | Liver, Macrophages | Analysis of tissue extracts for PAF and its metabolites. |
| Quantification | This compound is used as an internal standard for LC-MS/MS analysis. nih.gov | PAF C-18, this compound | Enables accurate measurement of endogenous PAF levels in complex biological samples. |
Future Directions and Emerging Research Avenues Utilizing Deuterated Paf C 18 D4
Development of Advanced Lipidomics Workflows for Comprehensive PAF Profiling
The development of sophisticated lipidomics workflows is crucial for a complete picture of Platelet-Activating Factor (PAF) and its related molecules in biological systems. nih.govwaters.comunitn.it The use of stable isotope-labeled internal standards like PAF C-18-d4 is a cornerstone of these advanced methods, enabling precise and accurate quantification of various PAF species. nih.govaai.orgnih.gov
Researchers are now moving towards comprehensive lipid profiling, which requires high-throughput and robust analytical techniques. nih.govnih.gov Tandem mass spectrometry (LC-MS/MS) is a powerful tool in this regard, allowing for the simultaneous identification and quantification of a wide array of lipid molecules. researchgate.netuottawa.ca The inclusion of this compound in these workflows helps to correct for variations in sample preparation and instrument response, ensuring data quality and comparability across large-scale studies. nih.govnih.gov
Future advancements will likely focus on further refining these methods to enhance sensitivity and expand the coverage of the lipidome. This includes the development of novel chromatographic techniques for better separation of isobaric and isomeric lipid species, as well as the application of high-resolution mass spectrometry for more confident identification of unknown PAF-related metabolites. researchgate.netuottawa.ca
Key Features of Advanced Lipidomics Workflows:
| Feature | Description |
| Stable Isotope Dilution | Utilizes internal standards like this compound for accurate quantification. aai.orgnih.gov |
| High-Throughput Capability | Enables the analysis of large sample cohorts, crucial for epidemiological and clinical studies. nih.govwaters.com |
| Comprehensive Coverage | Aims to detect and quantify a broad range of lipid species beyond classical PAFs. nih.govnih.gov |
| High-Resolution Mass Spectrometry | Provides high mass accuracy for confident identification of lipid structures. uottawa.ca |
| Automated Data Processing | Streamlines the analysis of complex lipidomics datasets. waters.com |
Integration of Multi-Omics Data for a Deeper Understanding of PAF Pathways
To gain a holistic view of the role of Platelet-Activating Factor (PAF) in health and disease, researchers are increasingly integrating lipidomics data with other "omics" datasets, such as genomics, transcriptomics, and proteomics. d4-pharma.com This multi-omics approach allows for a more comprehensive understanding of the intricate regulatory networks that govern PAF signaling pathways. frontiersin.org
The use of this compound as an internal standard ensures the reliability of the lipidomics data, which is a critical component of these integrated analyses. aai.orgnih.gov By combining lipid profiles with gene expression data, for example, scientists can identify potential links between genetic variations and alterations in PAF metabolism. frontiersin.org Similarly, integrating lipidomics with proteomics can reveal how changes in PAF levels affect the expression and activity of proteins involved in inflammatory responses and other cellular processes. frontiersin.org
Future research in this area will likely involve the development of sophisticated bioinformatics tools and statistical models to effectively integrate and interpret these large and complex datasets. The goal is to build comprehensive models of PAF pathways that can predict disease risk, identify novel therapeutic targets, and personalize treatment strategies. d4-pharma.com
Elucidation of Novel Enzymatic Regulators in PAF Biosynthesis and Catabolism
The biosynthesis and breakdown of Platelet-Activating Factor (PAF) are tightly controlled by a series of enzymes. nih.govresearchgate.net Understanding the regulation of these enzymes is key to unraveling the mechanisms behind PAF-mediated physiological and pathological processes. researchgate.net Deuterated this compound can serve as a valuable tool in studies aimed at identifying and characterizing novel enzymatic regulators within these pathways.
By using this compound as a tracer, researchers can follow its metabolic fate within cells or tissue extracts. This allows for the identification of enzymes that act upon PAF or its precursors. For instance, in studies of PAF biosynthesis, deuterated precursors can be used to track the incorporation of labeled acetyl groups into the final PAF molecule, providing insights into the activity of enzymes like lyso-PAF acetyltransferases. iu.edu Conversely, the degradation of this compound can be monitored to assess the activity of PAF acetylhydrolases. researchgate.net
Emerging research is focused on identifying novel enzymes that may play a role in regulating PAF levels under specific physiological or pathological conditions. elifesciences.org These studies often involve genetic screening or proteomic approaches to identify candidate enzymes, followed by in vitro and in vivo experiments using deuterated substrates to validate their function.
Exploration of this compound in Studies of New PAF-Related Lipid Species
The family of Platelet-Activating Factor (PAF)-like lipids is diverse, with various molecular species exhibiting a range of biological activities. dxycdn.com The use of deuterated standards like this compound is instrumental in the discovery and characterization of these novel lipid species.
Advanced mass spectrometry techniques, coupled with the use of internal standards, allow for the sensitive detection and structural elucidation of previously unknown PAF-related lipids in complex biological samples. researchgate.netbioscientifica.com By comparing the fragmentation patterns of these novel lipids to that of this compound, researchers can gain insights into their chemical structures.
The identification of new PAF-related species is important because they may have unique biological functions or serve as biomarkers for specific diseases. For example, certain oxidized phospholipids (B1166683) can act as PAF receptor agonists or antagonists, modulating the inflammatory response. nih.gov The exploration of these novel lipids opens up new avenues for understanding the intricate roles of PAF signaling in various physiological and pathological processes. researchgate.net
Application of Stable Isotope Tracers in Real-Time Metabolic Flux Analysis of PAF
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic pathways in living cells or organisms. nih.gov The use of stable isotope tracers, such as deuterated compounds, is central to this approach. paccsresearch.org.ukbipm.orgfrontiersin.org this compound and other deuterated precursors can be employed to trace the dynamic changes in Platelet-Activating Factor (PAF) metabolism in real-time.
By introducing a deuterated precursor of PAF into a biological system, researchers can monitor the rate at which it is converted into various downstream metabolites. aai.org This provides a direct measure of the flux through different branches of the PAF metabolic network. For example, by tracking the incorporation of deuterium (B1214612) from a labeled precursor into PAF, one can quantify the rate of PAF biosynthesis via the remodeling or de novo pathways. nih.gov
This approach can provide valuable insights into how PAF metabolism is altered in response to various stimuli or in different disease states. For instance, real-time metabolic flux analysis could be used to investigate how inflammatory signals impact the rate of PAF production and degradation in immune cells. aai.org This information can be crucial for understanding the dynamic regulation of PAF signaling and for identifying potential targets for therapeutic intervention.
Q & A
Q. What is the role of PAF C-18-d4 in lipid quantification, and how does its deuterated structure enhance analytical precision?
this compound is a deuterated internal standard used in GC- or LC-MS to quantify Lyso-PAF C-18, a key lipid mediator in inflammation and cellular signaling. The deuterium atoms (at positions 10, 10', 11, and 11') reduce isotopic interference during mass spectrometry, improving signal specificity and accuracy. This structural modification ensures minimal overlap with endogenous Lyso-PAF C-18 peaks, enabling reliable quantification in complex biological matrices .
Q. What methodological steps are critical for validating this compound in lipidomic studies?
Validation requires:
- Extraction efficiency : Use the Bligh and Dyer method (chloroform-methanol-water system) to ensure complete lipid recovery from tissues .
- Calibration curves : Spiked matrices (e.g., plasma, cell lysates) with known this compound concentrations to assess linearity (R² > 0.99).
- Matrix effects : Compare analyte response in pure solvent vs. biological matrices to quantify ion suppression/enhancement.
- Reproducibility : Intra- and inter-day precision (CV < 15%) across multiple replicates .
Q. How should researchers prepare biological samples to minimize degradation of this compound during lipid extraction?
- Homogenize tissues in chloroform:methanol (2:1 v/v) to denature lipases.
- Maintain samples at -80°C post-extraction to prevent oxidation.
- Add antioxidants (e.g., butylated hydroxytoluene) to extraction solvents if prolonged storage is required .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound quantification data caused by matrix effects or co-eluting isomers?
- Chromatographic optimization : Use ultra-high-performance LC (UHPLC) with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to separate isomers.
- Tandem MS/MS : Employ multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 513.7 → 184.1 for the phosphocholine head group).
- Standard addition : Spike samples with increasing this compound to distinguish matrix-induced signal suppression from true analyte concentration .
Q. What experimental design considerations are essential for longitudinal studies using this compound in disease models?
- Control groups : Include sham-treated and vehicle controls to isolate lipidomic changes specific to the disease intervention.
- Time-point sampling : Collect samples at consistent circadian intervals to account for diurnal lipid fluctuations.
- Batch correction : Randomize sample processing order to mitigate instrumental drift .
Q. How do isotopic purity and positional labeling of this compound impact its utility in tracer studies?
- Deuterium placement : Ensure deuterium atoms are located at metabolically stable positions (e.g., non-exchangeable carbon chains) to avoid loss during enzymatic processing.
- Isotopic enrichment : Verify purity (> 98% deuterated) via high-resolution MS to prevent contamination with non-deuterated analogs.
- Kinetic studies : Use this compound in pulse-chase experiments to track lipid turnover rates in remodeling pathways .
Q. What statistical approaches are recommended for analyzing large-scale lipidomic datasets involving this compound?
- Multivariate analysis : Apply principal component analysis (PCA) or orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify lipid clusters correlated with experimental variables.
- False discovery rate (FDR) correction : Use Benjamini-Hochberg adjustment (q < 0.05) for multiple comparisons in hypothesis testing.
- Pathway enrichment : Map quantified lipids to databases like LIPID MAPS to infer biological context .
Methodological Notes
- Reproducibility : Document solvent batches, column lot numbers, and MS calibration dates to ensure cross-study comparability .
- Ethical Compliance : For human studies, include IRB approval details and informed consent protocols in publications .
- Data Transparency : Submit raw MS spectra and processed datasets to repositories like MetaboLights to meet FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
